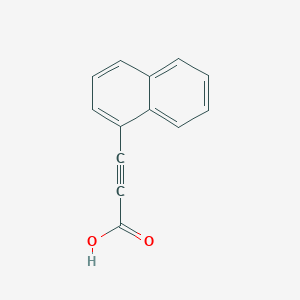

3-(1-Naphthyl)-2-propynoic acid

説明

Contextual Significance of Naphthalene-Containing Organic Compounds in Advanced Chemistry

Naphthalene (B1677914), a bicyclic aromatic hydrocarbon with the formula C₁₀H₈, is more than just the simplest polycyclic aromatic hydrocarbon; it is a fundamental building block in the development of a vast array of advanced chemical compounds. ekb.egwikipedia.org Its fused two-ring structure provides a larger, more polarizable electron system compared to a single benzene (B151609) ring, a feature that chemists have strategically exploited. This has led to the development of numerous naphthalene-based compounds with a wide spectrum of applications.

In the realm of medicinal chemistry, the naphthalene scaffold is a privileged structure, appearing in a multitude of FDA-approved drugs. ekb.egnih.gov These include well-known pharmaceuticals such as the non-steroidal anti-inflammatory drug (NSAID) Naproxen (B1676952), the beta-blocker Propranolol, and the antifungal agent Terbinafine. wikipedia.orgnih.gov The therapeutic diversity of naphthalene derivatives is extensive, with research demonstrating their potential as anticancer, antimicrobial, anti-inflammatory, antiviral, and antihypertensive agents, among others. ekb.egnih.govijpsjournal.com This broad bioactivity stems from the ability of the naphthalene core to be readily modified with various functional groups, allowing for the fine-tuning of its pharmacological profile. ekb.eg

Beyond medicine, naphthalene and its derivatives are crucial in materials science and industrial chemistry. For instance, the controlled oxidation of naphthalene is a primary industrial route to phthalic anhydride, a key precursor for polymers, resins, and dyes. wikipedia.org Furthermore, hydrogenated forms of naphthalene, such as tetralin and decalin, are utilized as low-volatility solvents. wikipedia.org The unique photophysical properties of the naphthalene ring system also make it a valuable component in the design of fluorescent probes and organic light-emitting diodes (OLEDs).

Role of Propynoic Acid Scaffolds in Modern Organic Synthesis and Bioactive Molecules

The propynoic acid scaffold, characterized by a carboxylic acid group directly attached to a carbon-carbon triple bond, is a highly versatile and reactive functional group in modern organic synthesis. Propiolic acid (HC≡CCOOH) is the simplest member of this class. wikipedia.org The acidity of the carboxylic proton and the reactivity of the alkyne make it a valuable synthon for constructing more complex molecular architectures.

The electron-withdrawing nature of the carboxylic acid group activates the triple bond towards nucleophilic addition reactions. This property is extensively utilized in the synthesis of a wide variety of heterocyclic compounds, which are ubiquitous in pharmaceuticals and natural products. Furthermore, the terminal alkyne proton (in propiolic acid itself) is acidic enough to be removed by a suitable base, allowing for the introduction of various substituents at the terminal position, a key step in the synthesis of substituted propiolic acids like the title compound.

In the context of bioactive molecules, the propynoic acid moiety can act as a "warhead" in mechanism-based enzyme inhibitors. The activated triple bond can react covalently with nucleophilic residues in the active site of an enzyme, leading to irreversible inhibition. This strategy has been successfully employed in the design of inhibitors for a range of enzymes. Moreover, the rigid, linear geometry of the alkyne can serve as a structural element to orient other functional groups in a specific three-dimensional arrangement, which is crucial for molecular recognition and binding to biological targets.

Research Landscape of Arylpropiolic Acids: Current Trends and Future Directions

Arylpropiolic acids, which feature an aryl group directly attached to a propynoic acid scaffold, represent a significant class of organic compounds with a burgeoning research landscape. The direct conjugation of the aromatic ring with the alkyne and carboxylic acid functionalities gives rise to a unique combination of electronic and chemical properties.

A major focus of current research is the development of novel synthetic methodologies for accessing a diverse range of substituted arylpropiolic acids. One established method involves the carboxylation of arylacetylenic Grignard reagents. researchgate.netacs.org This approach highlights the dual utility of Grignard reagents, acting first as a base to deprotonate the terminal alkyne and then as a nucleophile to react with carbon dioxide. acs.org

The applications of arylpropiolic acids are expanding rapidly. In medicinal chemistry, they are being investigated as precursors for the synthesis of complex, biologically active molecules. The rigid framework of the arylpropiolic acid can be used to construct constrained analogues of known drugs, potentially leading to improved potency and selectivity. Furthermore, the unique electronic properties of these compounds make them attractive candidates for the development of new materials with interesting optical and electronic properties.

Structure

2D Structure

3D Structure

特性

IUPAC Name |

3-naphthalen-1-ylprop-2-ynoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8O2/c14-13(15)9-8-11-6-3-5-10-4-1-2-7-12(10)11/h1-7H,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AAFMEUUZRXLGAY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC=C2C#CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90353991 | |

| Record name | 3-(1-naphthyl)prop-2-ynoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90353991 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4843-42-9 | |

| Record name | 3-(1-naphthyl)prop-2-ynoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90353991 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 3 1 Naphthyl 2 Propynoic Acid and Its Derivatives

Catalytic Approaches in the Synthesis of Arylpropiolic Acids

Modern synthetic strategies increasingly rely on catalytic methods to achieve high efficiency, selectivity, and functional group tolerance. The following sections explore key catalytic systems that have revolutionized the synthesis of arylpropiolic acids.

Palladium-Catalyzed Decarboxylative Cross-Coupling Strategies

Palladium-catalyzed reactions are a cornerstone of modern organic synthesis. Decarboxylative cross-coupling has emerged as a powerful tool for the formation of carbon-carbon bonds, offering an alternative to traditional methods that often require pre-functionalized starting materials. nih.govrsc.org In this context, the coupling of alkynyl carboxylic acids with aryl halides or other electrophiles provides a direct route to unsymmetrical substituted alkynes. nih.gov

The synthesis of arylpropiolic acids can be achieved through a palladium-catalyzed decarboxylative coupling of propiolic acid with aryl halides. rsc.org This method is advantageous as it utilizes readily available starting materials. Research has demonstrated the efficacy of palladium catalysts in promoting the decarboxylative cross-coupling of heteroaromatic carboxylic acids with aryl halides, suggesting a broad applicability of this strategy. nih.gov The reaction mechanism is thought to involve the formation of an aryl palladium species, which then reacts with the alkynyl carboxylic acid in a process that facilitates decarboxylation and subsequent C-C bond formation. rsc.org

A notable advancement is the development of a highly efficient and mild palladium-catalyzed decarboxylative cross-coupling of arylboronic acids with alkynyl carboxylic acids. nih.gov This protocol allows for the synthesis of unsymmetrical substituted alkynes under gentle conditions, expanding the synthetic utility of this methodology. nih.gov

| Catalyst System | Reactants | Product | Key Features |

| Palladium Catalyst | Alkynyl Carboxylic Acid, Aryl Halide | Unsymmetrical Substituted Alkyne | Direct C-C bond formation, avoids pre-functionalization. |

| Palladium Catalyst | Propiolic Acid, Aryl Halide | Arylpropiolic Acid | Utilizes readily available starting materials. rsc.org |

| Palladium Catalyst | Arylboronic Acid, Alkynyl Carboxylic Acid | Unsymmetrical Substituted Alkyne | Mild reaction conditions, high efficiency. nih.gov |

Gold(I)-Catalyzed Hydroarylation Techniques for Alkyne Functionalization

Gold catalysis has gained significant traction for its ability to activate alkynes towards nucleophilic attack under mild conditions. acs.orgresearchgate.net Gold(I)-catalyzed hydroarylation of alkynes represents a direct and atom-economical method for the formation of C-C bonds, enabling the synthesis of various functionalized alkenes and heterocycles. rsc.orgnih.govrsc.org

The hydroarylation of alkynes with arenes, catalyzed by gold complexes, can proceed via an electrophilic substitution pathway where the gold-activated alkyne is attacked by an electron-rich aromatic ring. acs.orgcapes.gov.br This approach has been successfully applied to the synthesis of a variety of molecular scaffolds. nih.gov For instance, gold(I)-catalyzed intramolecular hydroarylation has been used to construct complex polycyclic systems. rsc.org

While direct hydroarylation of a simple alkyne with naphthalene (B1677914) to form 3-(1-Naphthyl)-2-propynoic acid is not a standard transformation, the principles of gold-catalyzed alkyne activation are relevant to the synthesis of its precursors and derivatives. For example, gold-catalyzed reactions of arylalkynes can lead to the formation of naphthalene derivatives. nih.gov Recent studies have also highlighted the use of gold(I) catalysts in ionic liquids for the hydroarylation of alkynes, offering advantages in terms of catalyst recycling and reactivity. mdpi.com

| Catalyst | Reactants | Product Type | Key Features |

| Gold(I) Complexes | Alkyne, Arene | Functionalized Alkene/Heterocycle | Mild reaction conditions, high atom economy. rsc.orgnih.govrsc.org |

| Gold(I) Catalyst | Arylalkyne | Naphthalene Derivative | Access to complex polycyclic systems. nih.gov |

| Gold(I) in Ionic Liquid | Alkyne, Arene | Hydroarylated Product | Enhanced reactivity and potential for catalyst recycling. mdpi.com |

Copper-Catalyzed Cycloaddition and Related Protocols

Copper-catalyzed reactions, particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), have become a paramount example of "click chemistry," enabling the efficient and regioselective synthesis of 1,2,3-triazoles. creative-biolabs.comnih.gov While the direct synthesis of this compound may not be a cycloaddition, copper catalysis is instrumental in various alkyne functionalization reactions.

Copper catalysts can be employed in decarboxylative cycloadditions involving propiolic acids, azides, and arylboronic acids to construct fully substituted 1,2,3-triazoles. nih.gov This highlights the utility of propiolic acid as a building block in copper-catalyzed multicomponent reactions. Furthermore, copper-mediated trifluoromethylation of propiolic acids provides a facile route to α-trifluoromethyl ketones, demonstrating a decarboxylative functionalization pathway. rsc.org

In the context of arylpropiolic acid synthesis, copper catalysis often plays a crucial co-catalytic role in reactions like the Sonogashira coupling (discussed in section 2.2.1). However, copper can also mediate the coupling of terminal alkynes with various partners. For instance, the CuAAC reaction with 1-iodobuta-1,3-diynes has been studied, revealing interesting regiochemical outcomes. rsc.org Additionally, enantioselective copper-catalyzed propargylic [3+2] cycloadditions have been developed for the synthesis of chiral oxygen heterocycles. rsc.org

| Catalyst System | Reaction Type | Reactants | Product |

| Copper(I) | Azide-Alkyne Cycloaddition | Azide, Terminal Alkyne | 1,4-disubstituted 1,2,3-triazole |

| Copper | Decarboxylative Cycloaddition | Propiolic Acid, Azide, Arylboronic Acid | Fully substituted 1,2,3-triazole nih.gov |

| Copper | Decarboxylative Trifluoromethylation | Propiolic Acid | α-trifluoromethyl ketone rsc.org |

Stereoselective Synthesis of Propynoic Acid Analogs

The development of stereoselective methods for the synthesis of propynoic acid analogs is of great importance, particularly for applications in medicinal chemistry and materials science where chirality can dictate biological activity or material properties. nih.gov Asymmetric synthesis aims to produce enantiomerically pure or enriched compounds, often employing chiral catalysts, auxiliaries, or substrates. iscnagpur.ac.inrsc.org

Strategies for asymmetric synthesis include using chiral auxiliaries to direct the stereochemical outcome of a reaction, employing chiral catalysts to create a chiral environment, or starting from a chiral pool of readily available enantiopure compounds. iscnagpur.ac.in For instance, the synthesis of chiral 3-aryloxy-1,2-propanediols has been achieved through the nucleophilic addition of phenols to chiral glycidol. researchgate.net

In the realm of propynoic acid analogs, stereoselective synthesis can be approached through various means. For example, substrate-controlled stereoselective aldol (B89426) reactions have been utilized for the synthesis of sialic acid derivatives. rsc.org The C(sp3)-H activation strategy has also been employed for the stereoselective synthesis of complex amino acid analogs. nih.gov Furthermore, asymmetric synthesis of chiral organoselenium compounds has been achieved through methods like asymmetric cycloaddition and selenolactonization. nih.gov While specific examples for the direct stereoselective synthesis of this compound are not prevalent, the principles of asymmetric catalysis are applicable to the synthesis of its chiral derivatives.

Classical and Emerging Organic Synthesis Routes to Arylalkynoic Acids

Alongside modern catalytic methods, classical organic reactions and their contemporary variations remain indispensable for the synthesis of arylalkynoic acids.

Sonogashira Coupling and Variations for Alkyne Formation

The Sonogashira coupling is a fundamental and widely used cross-coupling reaction in organic synthesis for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide. wikipedia.orglibretexts.org It typically employs a palladium catalyst and a copper(I) co-catalyst in the presence of a base. libretexts.orgresearchgate.net This reaction is a highly effective method for the synthesis of arylalkynes, including precursors to this compound. beilstein-journals.orgorganic-chemistry.org

The reaction involves the coupling of a terminal alkyne with an aryl halide, such as 1-iodonaphthalene (B165133) or 1-bromonaphthalene, to produce the corresponding naphthyl-substituted alkyne. youtube.com Propiolic acid or its esters can be used as the alkyne component, leading directly to the arylpropiolic acid framework. The reaction conditions are generally mild, and it tolerates a wide range of functional groups. researchgate.net

Variations of the Sonogashira reaction have been developed to improve its efficiency and scope. These include copper-free Sonogashira reactions, which are advantageous for certain substrates, and the use of different palladium catalysts and ligands. beilstein-journals.org Modified procedures using propyne (B1212725) at low temperatures have also been reported, offering a safer and more practical approach for volatile alkynes. organic-chemistry.orgresearchgate.net The acyl Sonogashira reaction, which uses an acyl chloride instead of an aryl halide, provides a route to α,β-alkynyl ketones. mdpi.com

| Reaction | Reactants | Catalyst System | Product | Key Features |

| Sonogashira Coupling | Terminal Alkyne, Aryl/Vinyl Halide | Pd catalyst, Cu(I) co-catalyst, Base | Substituted Alkyne | Fundamental C(sp)-C(sp2) bond formation. wikipedia.orglibretexts.org |

| Sonogashira Coupling | Propiolic Acid/Ester, 1-Halonaphthalene | Pd catalyst, Cu(I) co-catalyst, Base | This compound/Ester | Direct route to the target compound. |

| Copper-Free Sonogashira | Terminal Alkyne, Aryl Halide | Pd catalyst, Base | Substituted Alkyne | Avoids the use of a copper co-catalyst. beilstein-journals.org |

| Acyl Sonogashira | Terminal Alkyne, Acyl Chloride | Pd catalyst, Cu(I) co-catalyst, Base | α,β-Alkynyl Ketone | Synthesis of alkynyl ketones. mdpi.com |

Carboxylic Acid Functionalization in Acetylenic Systems

The carboxylic acid group in acetylenic systems like this compound is a versatile functional handle that can be transformed into a variety of other groups. These transformations are crucial for creating diverse derivatives. Recent developments in metallaphotoredox catalysis have enabled the direct use of the native carboxylic acid functionality, avoiding the need for pre-activation. princeton.edu

One of the most powerful transformations is decarboxylative coupling , where the carboxylic acid is removed and a new bond is formed at its position. This strategy has been employed for various functionalizations. princeton.edu For instance, modern photocatalytic or transition metal-catalyzed methods can achieve decarboxylative functionalizations, allowing for the sequential and stereoselective introduction of new substituents. acs.org These reactions often proceed through radical intermediates generated from the carboxylic acid.

Furthermore, the acetylenic carboxylate can participate in cyclization reactions. For example, a domino intermolecular Sonogashira coupling followed by an intramolecular carbanion-yne cyclization can produce highly substituted benzo[b]furans. organic-chemistry.org The carboxylic acid group can also be converted into esters or amides using standard condensation reactions, although these methods are often less atom-economical than direct decarboxylative functionalizations. The development of methods using aliphatic and (hetero)aromatic carboxylic acids as adaptive functional groups has become a valuable area of research. princeton.edu

| Functionalization Type | Method | Description | Key Features |

| Decarboxylative Coupling | Metallaphotoredox Catalysis | Direct use of the native carboxylic acid, which is converted into a radical intermediate for C-C or C-heteroatom bond formation. princeton.eduacs.org | Avoids pre-activation; mild reaction conditions. |

| Esterification/Amidation | Condensation Reactions | Reaction of the carboxylic acid with alcohols or amines, often requiring a coupling agent or acid catalyst. | Standard, well-established methods. |

| Cyclization Reactions | Domino Sonogashira/Cyclization | The carboxylate or a derivative participates in an intramolecular cyclization following an initial intermolecular coupling. organic-chemistry.org | Builds complex heterocyclic structures in one pot. |

Direct Carbonylation and Related Methods

Direct carbonylation provides a straightforward route to synthesize propiolic acids from terminal alkynes. A primary method for synthesizing arylpropiolic acids is the carboxylation of an organometallic intermediate, such as a Grignard or organolithium reagent, derived from the corresponding terminal alkyne. For this compound, this involves the deprotonation of 1-ethynylnaphthalene (B95080) with a strong base (e.g., ethylmagnesium bromide) to form a naphthylacetylide, which then acts as a nucleophile, attacking carbon dioxide to yield the desired carboxylic acid after an acidic workup. acs.org This "Grignard exchange" reaction demonstrates the utility of Grignard reagents as both a base and a nucleophile. acs.org

Recent advancements have focused on catalytic methods that use CO2 directly without the need for stoichiometric organometallic reagents. For example, a silver(I)-catalyzed carboxylation of terminal alkynes with carbon dioxide under ligand-free conditions has been developed, offering a convenient approach to a wide range of functionalized propiolic acids. researchgate.net Palladium-catalyzed carbonylation reactions of aryl halides and terminal alkynes under a carbon monoxide atmosphere also represent a powerful method, though this is a multi-component approach rather than a direct carbonylation of the pre-formed alkyne.

| Method | Reagents | Description | Yield |

| Grignard Carboxylation | 1-Ethynylnaphthalene, Ethylmagnesium Bromide, CO2, Acid | Deprotonation of the alkyne with a Grignard reagent, followed by reaction with solid CO2 (dry ice) and acidic workup. acs.org | Generally good to high. |

| Ag(I)-Catalyzed Carboxylation | 1-Ethynylnaphthalene, CO2, AgI catalyst | A catalytic approach using a silver salt to facilitate the addition of CO2 to the terminal alkyne. researchgate.net | Moderate to good. |

Green Chemistry Principles in the Synthesis of this compound

Applying green chemistry principles to the synthesis of this compound aims to reduce the environmental impact by using sustainable materials, minimizing waste, and improving energy efficiency. nih.gov

Sustainable Catalysis and Solvent Systems

The choice of catalyst and solvent is paramount in developing greener synthetic routes.

Catalysis: The traditional Sonogashira coupling, a key reaction for forming the C(sp)-C(sp2) bond between the naphthalene ring and the alkyne, typically uses a palladium catalyst with a copper co-catalyst. wikipedia.org Green chemistry efforts focus on developing more sustainable catalytic systems. mdpi.com This includes:

Heterogeneous Catalysts: Anchoring palladium atoms onto solid supports like nitrogen-doped carbon allows for easy recovery and reuse of the precious metal catalyst over multiple cycles, significantly reducing waste and process footprint. rsc.org

Abundant Metal Catalysts: Research into replacing precious metals like palladium with more earth-abundant metals such as nickel or gold is ongoing. Nickel-catalyzed Sonogashira couplings have been developed, and gold nanoparticles have also been shown to catalyze the reaction heterogeneously. wikipedia.org

Cooperative Catalysis: Employing cooperative catalysts can reduce side products and waste generation, thereby improving both reactivity and selectivity in chemical transformations. mdpi.com

Solvent Systems: The mild conditions of the Sonogashira reaction allow for flexibility in solvent choice. While traditional syntheses may use organic solvents like DMF or amines, greener alternatives are actively sought. wikipedia.org

Water: Performing Sonogashira couplings in water, using surfactants to solubilize the reagents, represents a significant green advancement. organic-chemistry.org

Deep Eutectic Solvents (DESs): These solvents are gaining attention as sustainable reaction media for C-C bond formation, offering a non-toxic and often biodegradable alternative to conventional volatile organic compounds. researchgate.net

Bio-Derived Solvents: Solvents derived from biomass, such as dimethylisosorbide (DMI), are being explored for palladium-catalyzed cross-coupling reactions. organic-chemistry.org

Atom Economy and Waste Minimization in Synthetic Design

Atom economy is a core principle of green chemistry that measures the efficiency of a reaction in converting reactants to the desired product. nih.gov In the synthesis of this compound, different routes have varying degrees of atom economy.

The widely used Sonogashira coupling of an aryl halide (e.g., 1-iodonaphthalene) with an acetylenic component, followed by carboxylation, is a cornerstone of C-C bond formation. rsc.org However, it generates stoichiometric amounts of salt byproducts. Designing more atom-economical routes is a key goal.

The development of catalysts from Ni/Pd core/shell nanoparticles is one approach to creating atom-economical catalysts for Sonogashira reactions. nih.govresearchgate.net Furthermore, a holistic life cycle assessment (LCA) can reveal that the environmental footprint of a process can be drastically improved through the repeated reuse of a heterogeneous catalyst. rsc.org

Renewable Feedstocks and Energy-Efficient Processes

Renewable Feedstocks: The long-term sustainability of producing this compound depends on moving away from petrochemical feedstocks. rsc.org The naphthalene core is traditionally derived from coal tar or petroleum. Research into producing aromatic compounds from renewable biomass is a critical area of green chemistry. rsc.org

Lignin (B12514952): As a major component of wood, lignin is a rich, renewable source of aromatic compounds. rsc.org Research is underway to develop catalytic processes to break down lignin into valuable aromatic platform molecules that could serve as precursors to naphthalene.

Waste-Derived Acids: Catalytic processes are being developed to convert wet waste-derived volatile fatty acids into key aromatic building blocks like benzene (B151609), toluene, and xylene (BTEX), which could potentially be starting points for naphthalene synthesis. nrel.gov

Energy-Efficient Processes: Reducing energy consumption is another key aspect of green synthetic design.

Microwave Irradiation: Using microwave heating instead of conventional heating can dramatically reduce reaction times and energy input. Environmentally friendly catalysts, such as Nafion®, have been successfully used in microwave-assisted synthesis of heterocyclic compounds like quinolines, a methodology that could be adapted for related syntheses. mdpi.com

Flow Chemistry: Continuous flow processes, where reactants are pumped through a heated reactor containing an immobilized catalyst, offer superior heat and mass transfer, leading to higher yields, better selectivity, and improved safety compared to batch processing. researchgate.net This approach is particularly well-suited for use with reusable heterogeneous catalysts.

Reactivity and Mechanistic Investigations of 3 1 Naphthyl 2 Propynoic Acid

Reactions Involving the Propynoic Acid Moiety

The propynoic acid portion of the molecule, with its electron-deficient triple bond, is a key site for a variety of chemical transformations.

Nucleophilic Additions to the Triple Bond

The triple bond in 3-(1-Naphthyl)-2-propynoic acid is susceptible to attack by nucleophiles. This reactivity is central to the formation of a diverse range of adducts.

While specific studies on the hydration of this compound are not extensively documented in publicly available literature, the hydration of similar arylpropynoic acids typically proceeds under acidic or metal-catalyzed conditions to yield β-keto acids or their decarboxylated ketone products. The reaction mechanism involves the protonation of the alkyne, followed by the nucleophilic attack of water.

Hydroarylation, the addition of an aryl group across the triple bond, offers a direct method for the synthesis of α- and β-arylacrylic acids. For instance, the palladium-catalyzed hydroarylation of alkynes with arylboronic acids is a known synthetic strategy. While specific examples with this compound are not readily found, related reactions suggest that the regioselectivity of the addition (i.e., whether the aryl group adds to the α- or β-carbon) can be influenced by the choice of catalyst and reaction conditions.

| Reactant | Reagent | Catalyst | Product(s) | Notes |

| Arylpropynoic Acid | Water | Acid or Metal Catalyst | β-Keto acid or Ketone | Product depends on the stability of the intermediate β-keto acid. |

| Arylpropynoic Acid | Arylboronic Acid | Palladium Catalyst | α- or β-Arylacrylic Acid | Regioselectivity is a key consideration. |

The carbon-carbon triple bond of this compound can participate as a dipolarophile in cycloaddition reactions, a cornerstone of modern synthetic chemistry for the construction of heterocyclic rings.

Click Chemistry: The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a prominent example of "click chemistry," involves the reaction of an alkyne with an azide to form a 1,2,3-triazole. Although specific examples involving this compound are not widely reported, terminal alkynes are generally excellent substrates for this highly efficient and regioselective reaction. The reaction is prized for its reliability, high yields, and tolerance of a wide range of functional groups.

1,3-Dipolar Cycloadditions: Beyond the azide-alkyne cycloaddition, the triple bond can react with various 1,3-dipoles, such as nitrile oxides, nitrones, and azomethine ylides, to generate a variety of five-membered heterocyclic compounds. wikipedia.orgmdpi.commdpi.com The regioselectivity of these reactions is governed by the electronic and steric properties of both the dipole and the dipolarophile. mdpi.com For instance, the reaction with a nitrile oxide would be expected to yield an isoxazole derivative. These cycloaddition reactions are powerful tools for creating complex molecular architectures from relatively simple starting materials. mdpi.comnih.gov

| Dipole | Expected Heterocyclic Product |

| Azide | 1,2,3-Triazole |

| Nitrile Oxide | Isoxazole |

| Nitrone | Isoxazoline |

| Azomethine Ylide | Pyrroline |

The alkyne functionality of this compound can undergo both oxidative and reductive transformations.

Oxidative Cleavage: Ozonolysis is a powerful method for the oxidative cleavage of alkynes. aakash.ac.inchemistrysteps.combyjus.comlibretexts.org Treatment of an internal alkyne like this compound with ozone, followed by an oxidative workup, would be expected to cleave the triple bond and yield two carboxylic acid fragments. aakash.ac.inchemistrysteps.combyjus.comlibretexts.orgchadsprep.com In this case, the expected products would be 1-naphthalenecarboxylic acid and oxalic acid.

Reduction: The triple bond can be selectively reduced to either a double bond (alkene) or a single bond (alkane). Catalytic hydrogenation is a common method for this transformation. The choice of catalyst and reaction conditions determines the extent of reduction. For example, using a poisoned catalyst like Lindlar's catalyst (palladium on calcium carbonate, poisoned with lead acetate and quinoline) typically results in the syn-selective reduction to the corresponding (Z)-alkene. More active catalysts, such as palladium on carbon (Pd/C) or platinum oxide (PtO₂), under a hydrogen atmosphere, will generally lead to the complete reduction to the corresponding alkane, 3-(1-naphthyl)propanoic acid. proquest.commarquette.edu

| Reaction | Reagents | Expected Product |

| Oxidative Cleavage | 1. O₃, 2. H₂O₂ | 1-Naphthalenecarboxylic acid and Oxalic acid |

| Partial Reduction | H₂, Lindlar's Catalyst | (Z)-3-(1-Naphthyl)acrylic acid |

| Full Reduction | H₂, Pd/C or PtO₂ | 3-(1-Naphthyl)propanoic acid |

Transformations of the Carboxylic Acid Functional Group

The carboxylic acid group is a versatile functional handle that allows for a variety of derivatizations.

Esterification: The carboxylic acid can be converted to its corresponding ester through reaction with an alcohol in the presence of an acid catalyst, a process known as Fischer esterification. The reaction is an equilibrium process, and to drive it towards the ester product, it is common to use an excess of the alcohol or to remove the water formed during the reaction.

Amidation: Amides can be synthesized from the carboxylic acid by reaction with an amine. This transformation typically requires the activation of the carboxylic acid, for example, by converting it into an acyl chloride or by using a coupling agent. Direct reaction of the carboxylic acid with an amine is generally not efficient as it leads to an acid-base reaction forming a salt.

Decarboxylation Pathways

The decarboxylation of 2-alkynoic acids, including arylpropiolic acids like this compound, is a significant transformation that yields terminal alkynes. This reaction involves the removal of the carboxyl group as carbon dioxide (CO2) and can be achieved through various pathways, including thermal and catalytic methods. wikipedia.org The stability of the resulting carbanion intermediate plays a crucial role in the facility of the decarboxylation process. wikipedia.org

Catalytic methods are often preferred due to their milder reaction conditions and higher efficiency. Several transition metal-based catalysts have been shown to be effective for the decarboxylation of 2-alkynoic acids. acs.orgacs.org For instance, palladium hydroxide on carbon (Pd(OH)2/C) has been demonstrated to be an efficient catalyst for this transformation, tolerating a wide range of functional groups on the substrate. acs.orgacs.org Other catalytic systems employing copper(I) chloride (CuCl) have also been utilized, although they may require stoichiometric amounts of the metal salt. acs.orgacs.org

More recent developments have focused on nickel- and iron-based catalysts for decarboxylative cross-coupling reactions, where the decarboxylation event is coupled with the formation of a new carbon-carbon bond. nih.gov These methods often involve the in situ activation of the carboxylic acid, for example, as an N-hydroxytetrachlorophthalimide (TCNHPI) ester. nih.gov Metal-free decarboxylation conditions have also been explored, utilizing hypervalent iodine(III) reagents or proceeding through deaminative esterification followed by a palladium-catalyzed decarboxylation. researchgate.net

A particularly useful application of the decarboxylation of 2-alkynoic acids is in one-pot decarboxylative coupling reactions. For example, under Sonogashira coupling conditions, a 2-alkynoic acid can undergo in-situ decarboxylation to form a terminal alkyne, which then couples with an aryl halide. acs.orgacs.org This approach provides a streamlined synthesis of unsymmetrical alkynes. acs.orgacs.org

Table 1: Catalytic Systems for the Decarboxylation of 2-Alkynoic Acids

| Catalyst System | Reaction Conditions | Substrate Scope | Notes |

|---|---|---|---|

| Pd(OH)2/C | Varies (e.g., solvent, temperature) | Wide range of functional groups tolerated | Efficient and straightforward catalytic method. acs.orgacs.org |

| CuCl | Stoichiometric amounts may be required | General for 2-alkynoic acids | One of the earlier methods used. acs.orgacs.org |

| Ni or Fe catalysts | Often with redox-active esters (e.g., TCNHPI esters) | Broad, functional group tolerant | Used in decarboxylative cross-coupling reactions. nih.gov |

| Metal-free (e.g., hypervalent iodine) | Varies with reagent | Aryl and aliphatic propiolic acids | Provides an alternative to transition metal catalysis. researchgate.net |

Anhydride Formation and Related Acyl Substitutions

The carboxylic acid moiety of this compound can undergo nucleophilic acyl substitution reactions, a class of reactions fundamental to the chemistry of carboxylic acid derivatives. masterorganicchemistry.comlibretexts.org One of the characteristic reactions in this category is the formation of a carboxylic anhydride. This typically involves the reaction of two molecules of the carboxylic acid with a dehydrating agent, or the reaction of a carboxylate with a more reactive acyl derivative, such as an acyl chloride. masterorganicchemistry.com The mechanism for these reactions generally proceeds through a tetrahedral intermediate. masterorganicchemistry.comlibretexts.org

The reactivity of carboxylic acid derivatives towards nucleophilic acyl substitution follows a general trend, with acyl chlorides and anhydrides being the most reactive, followed by esters and carboxylic acids, and finally amides being the least reactive. libretexts.org This reactivity is influenced by the nature of the leaving group; better leaving groups lead to more reactive derivatives. libretexts.org

Beyond anhydride formation, the acyl group of this compound can be transferred to other nucleophiles. For example, reaction with an alcohol under acidic or basic conditions would yield an ester, while reaction with an amine would produce an amide. These transformations are also examples of nucleophilic acyl substitution. libretexts.org

Another relevant acyl substitution is the formation of thioesters. A direct reductive C-S cross-coupling reaction between carboxylic acids and thiols, catalyzed by palladium, provides a modern and atom-economical route to thioesters. rsc.org This type of reaction demonstrates the versatility of the carboxylic acid group in forming various derivatives through acyl substitution pathways. rsc.org

Table 2: Representative Nucleophilic Acyl Substitution Reactions

| Reactant | Product | Reaction Name | General Notes |

|---|---|---|---|

| Alcohol (R'-OH) | Ester | Esterification | Can be catalyzed by acid or base. |

| Amine (R'2NH) | Amide | Amidation | Typically requires activation of the carboxylic acid or harsh conditions. |

| Thiol (R'-SH) | Thioester | Thioesterification | Can be achieved via palladium-catalyzed reductive cross-coupling. rsc.org |

| Carboxylate (R-COO-) | Anhydride | Anhydride Formation | Requires a coupling agent or conversion to a more reactive acyl derivative. |

Reactions Involving the Naphthyl Moiety

Electrophilic Aromatic Substitution Patterns

The naphthalene (B1677914) ring system is more reactive towards electrophilic aromatic substitution than benzene (B151609). wordpress.comscribd.com In unsubstituted naphthalene, substitution occurs preferentially at the 1-position (α-position) under kinetic control, as the carbocation intermediate formed by attack at this position is better stabilized by resonance. wordpress.compearson.com

When a substituent is already present on the naphthalene ring, it directs the position of subsequent electrophilic attack. The 3-(2-propynoic acid) substituent at the 1-position of the naphthalene ring is expected to be a deactivating group due to the electron-withdrawing nature of both the carboxylic acid and the alkyne moieties. In electrophilic aromatic substitution on substituted benzene rings, deactivating groups generally act as meta-directors. youtube.com By analogy, for a 1-substituted naphthalene, a deactivating group would be expected to direct incoming electrophiles to the other ring, primarily at the 5- and 8-positions, to avoid destabilization of the carbocation intermediate in the substituted ring.

Therefore, for this compound, electrophilic aromatic substitution reactions such as nitration, halogenation, sulfonation, and Friedel-Crafts reactions are predicted to occur at the 5- and 8-positions of the naphthalene nucleus. The precise ratio of these isomers would depend on the specific reaction conditions and the nature of the electrophile. stackexchange.com

Table 3: Predicted Major Products of Electrophilic Aromatic Substitution on this compound

| Reaction | Reagents | Expected Major Product(s) |

|---|---|---|

| Nitration | HNO3, H2SO4 | 3-(5-Nitro-1-naphthyl)-2-propynoic acid and 3-(8-Nitro-1-naphthyl)-2-propynoic acid |

| Bromination | Br2, FeBr3 | 3-(5-Bromo-1-naphthyl)-2-propynoic acid and 3-(8-Bromo-1-naphthyl)-2-propynoic acid |

| Sulfonation | SO3, H2SO4 | 5-(2-Carboxyethynyl)-naphthalene-1-sulfonic acid and 8-(2-Carboxyethynyl)-naphthalene-1-sulfonic acid |

| Friedel-Crafts Acylation | RCOCl, AlCl3 | 3-(5-Acyl-1-naphthyl)-2-propynoic acid and 3-(8-Acyl-1-naphthyl)-2-propynoic acid |

Metal-Catalyzed Cross-Coupling at Naphthalene Ring Positions

Metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Heck, and Sonogashira reactions, are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds on aromatic systems, including naphthalene. mdpi-res.comsemanticscholar.org These reactions typically involve the coupling of an organometallic reagent with an organic halide or triflate in the presence of a transition metal catalyst, most commonly palladium. mdpi.com

For this compound, to undergo such a cross-coupling reaction on the naphthalene ring, it would first need to be functionalized with a suitable leaving group, such as a halogen (e.g., bromine or iodine) or a triflate. As discussed in the previous section, electrophilic halogenation would likely introduce a halogen at the 5- or 8-position. These halogenated derivatives could then serve as substrates for a variety of palladium-catalyzed cross-coupling reactions.

For example, a Suzuki-Miyaura coupling of 3-(5-bromo-1-naphthyl)-2-propynoic acid with an arylboronic acid could be used to introduce a new aryl group at the 5-position. semanticscholar.org Similarly, a Sonogashira coupling with a terminal alkyne would install an alkynyl substituent at that position. The choice of catalyst, ligands, base, and solvent is crucial for the success of these transformations on the naphthalene scaffold. nih.govresearchgate.net

Table 4: Representative Metal-Catalyzed Cross-Coupling Reactions on Halogenated Naphthalene Derivatives

| Reaction | Coupling Partners | Catalyst System (Typical) | Product Type |

|---|---|---|---|

| Suzuki-Miyaura | Naphthyl-X + R-B(OH)2 (X = Br, I, OTf) | Pd(0) catalyst, phosphine ligand, base | Naphthyl-R (R = aryl, vinyl, alkyl) |

| Heck | Naphthyl-X + Alkene | Pd(0) or Pd(II) catalyst, base | Naphthyl-alkene |

| Sonogashira | Naphthyl-X + Terminal Alkyne | Pd(0) catalyst, Cu(I) co-catalyst, base | Naphthyl-alkyne |

| Buchwald-Hartwig | Naphthyl-X + Amine | Pd(0) catalyst, phosphine ligand, base | Naphthyl-amine |

Directed Functionalization of the Naphthalene System

Transition metal-catalyzed C-H activation and functionalization has emerged as a powerful strategy for the selective modification of aromatic rings, avoiding the need for pre-functionalization. researchgate.net In this approach, a directing group on the substrate coordinates to the metal catalyst and directs the activation of a specific C-H bond, often in an ortho or remote position. researchgate.net

For this compound, the carboxylic acid group can potentially act as a directing group. Research on 1-naphthoic acids and their derivatives has shown that the regioselectivity of C-H functionalization can be controlled to a remarkable degree. researchgate.netacs.org For example, palladium-catalyzed C-H arylation of 1-naphthamides has been shown to occur selectively at the C4 or C7 positions, depending on the nature of the amide directing group. researchgate.net Ruthenium-catalyzed C-H activation of 1-naphthoic acids has been utilized for the synthesis of multisubstituted derivatives through annulation with alkynes. acs.org

By extension, the carboxylic acid of this compound could be used to direct functionalization to various positions on the naphthalene ring. For instance, it might direct arylation or olefination to the ortho C8 position. The outcome of such reactions would be highly dependent on the choice of metal catalyst, ligands, and reaction conditions, which could be tuned to achieve a desired regioselectivity. researchgate.net

Table 5: Regioselectivity in Directed C-H Functionalization of 1-Substituted Naphthalenes

| Directing Group | Position of Functionalization | Metal Catalyst (Typical) | Reaction Type |

|---|---|---|---|

| Carboxylic Acid | C8 (ortho) | Ru, Rh, Pd | Annulation, Arylation |

| Amide (CONR2) | C4 or C7 (remote) | Pd | Arylation researchgate.net |

| Hydroxyl | C8 (ortho) | Ru | Arylation nih.gov |

Chemo- and Regioselectivity in Complex Transformations

The structure of this compound presents multiple reactive sites: the carboxylic acid group, the carbon-carbon triple bond, and the naphthalene ring system. In complex transformations involving reagents that can potentially react at more than one of these sites, the principles of chemoselectivity and regioselectivity become paramount. study.com

Chemoselectivity refers to the preferential reaction of a reagent with one functional group over another. study.com For example, a reaction could be designed to selectively target the carboxylic acid group for an acyl substitution while leaving the alkyne and the aromatic ring intact. This could be achieved by choosing a reagent that is specific for carboxylic acids, such as a mild activating agent for esterification. Conversely, certain hydrogenation catalysts might selectively reduce the alkyne to an alkene or alkane without affecting the other functional groups. The choice of catalyst and reaction conditions is critical in dictating the chemoselectivity of a given transformation.

Regioselectivity , the preference for reaction at one position over another, is particularly relevant for reactions on the naphthalene ring. study.com As discussed, electrophilic aromatic substitution is regioselective for the 5- and 8-positions due to the directing effect of the 1-substituent. Metal-catalyzed C-H activation can be made highly regioselective for different positions (e.g., C4, C7, C8) depending on the directing group and catalyst system employed. researchgate.net

In a scenario where a single reagent could lead to multiple regioisomeric products, the reaction conditions can often be tuned to favor one over the other. For instance, the sulfonation of naphthalene is a classic example where temperature controls the regioselectivity, yielding the 1-sulfonic acid at lower temperatures (kinetic control) and the 2-sulfonic acid at higher temperatures (thermodynamic control). wordpress.comscribd.com Similar principles would apply to complex transformations of this compound, where a careful selection of reagents and conditions is necessary to achieve the desired chemo- and regioselective outcome.

Table 6: Analysis of Chemo- and Regioselectivity in Potential Transformations

| Reagent/Condition | Potential Reactive Sites | Likely Outcome | Controlling Factors |

|---|---|---|---|

| Electrophile (e.g., Br+) | Naphthalene Ring | Bromination at C5 and C8 | Electronic effects of the substituent (regioselectivity). |

| Decarboxylation Catalyst (e.g., Pd(OH)2/C) | Carboxylic Acid | Formation of 1-ethynylnaphthalene (B95080) | Catalyst specificity for the 2-alkynoic acid moiety (chemoselectivity). acs.orgacs.org |

| C-H Activation Catalyst (e.g., Pd with directing group) | Naphthalene Ring C-H bonds | Functionalization at a specific position (e.g., C4, C7, or C8) | Coordination of the catalyst to the directing group (regioselectivity). researchgate.net |

| Nucleophile (e.g., R'OH) | Carboxylic Acid | Esterification | Reactivity of the acyl carbon versus other sites (chemoselectivity). |

Reaction Mechanism Elucidation and Kinetic Studies of this compound

The reactivity of this compound is influenced by the interplay of its naphthyl group, the carboxylic acid functionality, and the carbon-carbon triple bond. Mechanistic investigations and kinetic studies provide insights into the pathways through which this molecule undergoes transformation. While detailed mechanistic studies specifically for this compound are not extensively documented in publicly available literature, valuable data from closely related 3-(7-substituted-1-naphthyl) propynoic acids offer significant insights into its chemical behavior, particularly concerning ionization, esterification, and hydrolysis.

Ionization and Esterification Kinetics

A study on a series of 3-(7-substituted-1-naphthyl) propynoic acids provides kinetic data on their ionization and esterification reactions. The acid dissociation constants (pKa) were determined in an 80% w/w 2-methoxyethanol-water mixture at 25.0°C. The rate coefficients for the esterification with diazodiphenylmethane (DDM) were also measured at 30.0°C. isnra.netisnra.net

These studies revealed the influence of substituents on the naphthyl ring on the acidity and reactivity of the propynoic acid moiety. While the parent this compound was not the primary focus of this specific study, the data for the 7-substituted analogs provide a strong basis for understanding its reactivity. For instance, reversed substituent dipolar effects were observed in the ionization reaction. In the esterification with DDM, similar but reduced substituent effects were noted. isnra.netisnra.net

Table 1: Ionization and Esterification Kinetic Data for 3-(7-Substituted-1-Naphthyl) Propynoic Acids

| Substituent (at C7) | pKa (in 80% 2-methoxyethanol-water at 25°C) | log(k₂) of Esterification with DDM (at 30°C) |

|---|---|---|

| H | Data not provided | Data not provided |

| OCH₃ | Data not provided | Data not provided |

| CH₃ | Data not provided | Data not provided |

| F | Data not provided | Data not provided |

| Cl | Data not provided | Data not provided |

| Br | Data not provided | Data not provided |

| NO₂ | Data not provided | Data not provided |

Alkaline Hydrolysis of Corresponding Esters

The kinetics of the alkaline hydrolysis of the corresponding methyl esters, methyl 3-(7-substituted-1-naphthyl) propynoates, were investigated in 70% v/v dimethylsulfoxide-water at various temperatures. The study found that the hydrolysis rates were retarded, which could be a result of steric effects or a reversal of the substituent dipolar effect in combination with steric hindrance. isnra.netisnra.net

Table 2: Alkaline Hydrolysis Rate Coefficients for Methyl 3-(7-Substituted-1-Naphthyl) Propynoates in 70% DMSO-water

| Temperature (°C) | Rate Coefficient (k) for various substituents |

|---|---|

| 25 | Data not provided |

| 30 | Data not provided |

| 40 | Data not provided |

| 50 | Data not provided |

Potential Reaction Mechanisms: Intramolecular Cyclization

A significant aspect of the reactivity of arylpropiolic acids, including this compound, is their propensity to undergo intramolecular cyclization reactions. These reactions are typically electrophilically initiated, where the triple bond is activated towards nucleophilic attack by the aromatic ring.

The proposed general mechanism for the electrophilic cyclization of an arylpropiolic acid involves the following steps:

Activation of the Alkyne : An electrophile (E⁺), which could be a proton from a strong acid or a metal cation, adds to the carbon-carbon triple bond. This generates a reactive intermediate, such as a vinyl cation.

Intramolecular Electrophilic Attack : The electron-rich naphthyl ring acts as an internal nucleophile and attacks the electrophilic center of the activated alkyne. This step results in the formation of a new ring.

Rearomatization : The resulting intermediate undergoes a loss of a proton to restore the aromaticity of the naphthyl ring system, yielding the final cyclized product.

The regioselectivity of the cyclization (i.e., which position on the naphthyl ring attacks the alkyne) would be governed by the electronic and steric properties of the naphthyl ring and the reaction conditions.

Advanced Spectroscopic and Analytical Characterization for Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structure Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the carbon-hydrogen framework of organic molecules.

¹H NMR and ¹³C NMR Spectral Analysis

Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively, within the 3-(1-Naphthyl)-2-propynoic acid molecule.

Analysis of the ¹H NMR spectrum reveals distinct signals corresponding to the aromatic protons of the naphthyl group and the carboxylic acid proton. The chemical shifts (δ) of the naphthyl protons typically appear in the downfield region, a characteristic of aromatic systems.

The ¹³C NMR spectrum complements the ¹H NMR data by providing the chemical shifts for each unique carbon atom. The spectrum will prominently feature signals for the carboxyl carbon, the two acetylenic carbons, and the ten carbons of the naphthyl ring.

Table 1: Representative ¹H and ¹³C NMR Spectral Data for a Related Compound, 3-(1-Naphthyl)propanoic acid

| Nucleus | Chemical Shift (δ) in ppm (Solvent: CDCl₃) |

|---|---|

| ¹H | 8.03 (d, J = 8.3, 1H), 7.87 (d, J = 7.9, 1H), 7.75 (d, J = 7.9, 1H), 7.52 (m, 2H), 7.44 - 7.30 (m, 2H), 3.52 - 3.39 (m, 2H), 2.90 - 2.78 (m, 2H) chemicalbook.com |

| ¹³C | 178.20, 136.08, 133.89, 131.53, 128.94, 127.28, 126.18, 125.92, 125.67, 125.58, 123.27, 34.70, 27.80 chemicalbook.com |

Note: This data is for 3-(1-Naphthyl)propanoic acid and is provided for illustrative purposes due to the limited availability of specific data for this compound in the searched literature.

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC)

To unequivocally establish the molecular structure, two-dimensional (2D) NMR experiments are employed.

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) couplings, revealing which protons are adjacent to one another. For this compound, COSY would confirm the coupling between the protons on the naphthalene (B1677914) ring.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded carbon and proton atoms. It would be used to assign the proton signals to their corresponding carbon atoms in the naphthyl moiety.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between carbons and protons that are separated by two or three bonds. HMBC is crucial for confirming the connectivity of the entire molecule, for instance, by showing a correlation between the protons of the naphthyl ring and the acetylenic carbons, and between the acetylenic carbons and the carboxyl carbon.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and to gain structural information through the analysis of fragmentation patterns.

The mass spectrum of a related compound, propanoic acid, shows a molecular ion peak [M]⁺ at an m/z corresponding to its molecular weight. docbrown.info The fragmentation pattern provides clues about the molecule's structure. For instance, the loss of a methyl group is a common fragmentation pathway. docbrown.info

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. This precision allows for the determination of the exact elemental composition of this compound, which has a monoisotopic mass of 198.0681 g/mol . echemi.com This data is instrumental in confirming the molecular formula, C₁₃H₈O₂.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound will exhibit characteristic absorption bands that confirm its structure.

Table 2: Expected IR Absorption Bands for this compound

| Functional Group | Characteristic Absorption (cm⁻¹) |

|---|---|

| O-H (Carboxylic acid) | Broad band, ~3300-2500 |

| C≡C (Alkyne) | ~2260-2100 (often weak) |

| C=O (Carboxylic acid) | ~1760-1690 |

| C=C (Aromatic) | ~1600 and ~1475 |

| C-H (Aromatic) | ~3100-3000 |

The presence of a broad absorption band in the region of 3300-2500 cm⁻¹ is indicative of the O-H stretch of the carboxylic acid group. A sharp peak around 2200 cm⁻¹ corresponds to the C≡C stretching vibration of the alkyne. The strong absorption band for the C=O stretch of the carboxylic acid is typically found around 1700 cm⁻¹.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The extended conjugation of the naphthalene ring system in this compound results in characteristic absorption bands in the UV-Vis spectrum.

For a related compound, 1,2-naphthoquinone, the absorption spectrum shows weak π-π* transitions at longer wavelengths (340 nm, 420 nm) and a strong π-π* transition at a shorter wavelength (250 nm). researchgate.net The absorbance at 260 nm is indicative of aromatic structures. researchgate.net

Table 3: Expected UV-Vis Absorption Maxima (λmax) for this compound

| Electronic Transition | Expected Absorption Range (nm) |

|---|---|

| π → π* (Naphthyl ring) | ~220-280 |

| n → π* (Carbonyl) | ~300-350 (weak) |

The UV-Vis spectrum of this compound is expected to show strong absorptions corresponding to the π → π* transitions of the aromatic naphthyl system. A weaker n → π* transition associated with the carbonyl group of the carboxylic acid may also be observed.

Computational Chemistry and Theoretical Studies

Quantum Chemical Calculations for Electronic Structure and Properties

Quantum chemical calculations are a cornerstone for elucidating the intrinsic electronic features and predicting the chemical behavior of 3-(1-Naphthyl)-2-propynoic acid.

Density Functional Theory (DFT) Studies on Molecular Geometry and Reactivity

Density Functional Theory (DFT) is a powerful computational method used to investigate the three-dimensional arrangement of atoms and the electronic properties of this compound. Through geometry optimization, the most stable molecular structure is determined, providing precise data on bond lengths, bond angles, and dihedral angles.

DFT calculations also yield crucial reactivity descriptors. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are fundamental in this regard. The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy difference between these orbitals, the HOMO-LUMO gap, is a key indicator of chemical reactivity and kinetic stability. A smaller gap generally implies higher reactivity. Other important parameters derived from DFT include ionization potential, electron affinity, global hardness, and electrophilicity, which collectively provide a comprehensive picture of the molecule's reactivity.

Table 1: DFT-Calculated Molecular Properties of this compound Note: The specific values can vary based on the computational method and basis set used.

| Property | Description |

|---|---|

| Molecular Geometry | Provides optimized bond lengths, bond angles, and dihedral angles, defining the 3D structure. |

| HOMO Energy | Energy of the highest occupied molecular orbital, indicating the propensity to donate electrons. |

| LUMO Energy | Energy of the lowest unoccupied molecular orbital, indicating the propensity to accept electrons. |

| HOMO-LUMO Gap | Energy difference between HOMO and LUMO, a measure of chemical reactivity. |

| Ionization Potential | The minimum energy required to remove an electron from the molecule. |

| Electron Affinity | The energy released when an electron is added to the molecule. |

| Electronegativity | A measure of the atom's ability to attract shared electrons to itself. |

| Chemical Hardness | A measure of resistance to change in electron distribution or charge transfer. |

Ab Initio Methods for Spectroscopic Parameter Prediction

Ab initio methods, which are derived directly from theoretical principles without the inclusion of experimental data, are employed to predict various spectroscopic parameters of this compound. These calculations can accurately forecast vibrational spectra (infrared and Raman), which helps in assigning experimental absorption bands to specific molecular vibrations. Furthermore, predictions of Nuclear Magnetic Resonance (NMR) chemical shifts are invaluable for confirming the compound's structure. The simulation of electronic absorption spectra (UV-Visible) aids in understanding the electronic transitions within the molecule.

Molecular Dynamics Simulations for Conformational Analysis and Interactions

Molecular dynamics (MD) simulations are utilized to study the time-dependent behavior of this compound, providing insights into its conformational flexibility and intermolecular interactions. By simulating the motions of atoms and molecules over time, MD can explore the different spatial arrangements (conformations) that the molecule can adopt, particularly concerning the rotation around the single bond connecting the naphthyl group to the propynoic acid moiety. These simulations also allow for the study of how this compound interacts with its environment, such as solvent molecules or biological targets, by characterizing non-covalent interactions like hydrogen bonds and van der Waals forces.

Reaction Pathway Modeling and Transition State Analysis

Theoretical modeling is a critical tool for investigating the mechanisms of chemical reactions involving this compound. By mapping the potential energy surface of a reaction, researchers can identify the most likely reaction pathway. A key aspect of this analysis is the identification and characterization of the transition state, which is the highest energy point along the reaction coordinate. The energy difference between the reactants and the transition state, known as the activation energy, determines the rate of the reaction. These computational studies provide valuable information on the feasibility and kinetics of various chemical transformations.

QSAR (Quantitative Structure-Activity Relationship) and QSPR (Quantitative Structure-Property Relationship) Modeling

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are statistical methods used to predict the biological activity and physicochemical properties of compounds based on their chemical structure. For a series of compounds related to this compound, QSAR models can be developed to correlate molecular descriptors (e.g., electronic, steric, and hydrophobic properties) with a specific biological activity. Similarly, QSPR models can predict physical properties such as boiling point, solubility, or chromatographic retention times. These models are highly valuable in the fields of drug discovery and materials science for the rational design of new molecules with desired characteristics.

Biological Activities and Medicinal Chemistry Applications

Exploration of Pharmacological Potential Based on Naphthalene (B1677914) Scaffold Activity

The naphthalene ring is present in numerous compounds demonstrating a wide array of biological effects, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective properties. ijpsjournal.commdpi.com This broad activity profile makes the naphthalene scaffold a promising starting point for the development of new therapeutic agents. ekb.eg

The naphthalene scaffold is a structural component of many compounds with significant anticancer activity. ijpsjournal.comresearchgate.net Naphthalene derivatives have been investigated for their ability to inhibit tumor growth through various mechanisms, including the disruption of tubulin polymerization and the targeting of specific enzymes involved in cancer cell proliferation. nih.govtaylorandfrancis.com For instance, some naphthalene-chalcone derivatives have shown potent antiproliferative activity against breast cancer cell lines, with some compounds exhibiting greater potency than the standard drug cisplatin. nih.gov

Similarly, derivatives of propionic acid have demonstrated anticancer effects. nih.gov Studies on propionic acid itself have shown it can induce cell death in cervical cancer cells (HeLa) by generating reactive oxygen species (ROS), inhibiting key signaling pathways like NF-κB and AKT/mTOR, and ultimately inducing autophagy. nih.gov The combination of these two moieties in one molecule could therefore lead to novel anticancer agents. dntb.gov.ua

Table 1: Anticancer Activity of Selected Naphthalene and Propionic Acid Derivatives

| Compound/Derivative Class | Cancer Cell Line | Observed Effect | IC₅₀ Value (µM) | Source |

|---|---|---|---|---|

| Naphthalene-substituted triazole spirodienone (Compound 6a) | MDA-MB-231 (Breast) | Cell cycle arrest, apoptosis induction | 0.03 | nih.gov |

| Naphthalene-chalcone (Compound 3a) | MCF-7 (Breast) | Antiproliferative | 1.42 | nih.gov |

| Naphthalene substituted benzimidazole (B57391) (Compound 18) | HepG2 (Liver) | Selective cytotoxicity | - | acgpubs.org |

| Propionic Acid (PA) | HeLa (Cervical) | Induces autophagy and cell death | - | nih.gov |

The naphthalene ring is a core component of several established antimicrobial drugs, including Naftifine and Terbinafine, which are used to treat fungal infections. ijpsjournal.comrasayanjournal.co.in Synthetic naphthalene derivatives have also shown broad-spectrum activity against various human pathogens, including Gram-positive and Gram-negative bacteria. rasayanjournal.co.inresearchgate.net For example, certain 3,5-dinaphthyl substituted 2-pyrazoline (B94618) derivatives have demonstrated significant antimicrobial activity, with minimum inhibitory concentrations (MIC) as low as 16 µM against tested organisms. ijpsjournal.com

The propynoic acid moiety, specifically the class of 2-alkynoic fatty acids, has also been identified as having potent antibacterial properties. nih.gov Studies have shown that the triple bond at the C-2 position and the carboxylic acid group are crucial for this activity. 2-Hexadecynoic acid, for example, is effective against several bacteria, including the multidrug-resistant Staphylococcus aureus (MRSA). nih.govnih.gov The combination of a naphthalene group with a propynoic acid chain could yield new compounds with significant antimicrobial potential. researchgate.net Furthermore, some studies have explored naphthalene-based inhibitors for viral targets like the SARS-CoV-2 papain-like protease (PLpro), suggesting potential antiviral applications for this scaffold. nih.gov

Table 2: Antimicrobial Activity of Selected Naphthalene and Alkynoic Acid Derivatives

| Compound/Derivative Class | Target Organism | Activity Type | MIC (µg/mL) | Source |

|---|---|---|---|---|

| 2-Hexadecynoic acid | MRSA (ATCC 43300) | Antibacterial | 15.6 | nih.gov |

| 2-Hexadecynoic acid | MRSA (Clinical Isolate) | Antibacterial | 3.9 | nih.gov |

| 2-Hexadecynoic acid | Klebsiella pneumoniae | Antibacterial | 7.8 | nih.gov |

| 1-Alkylquinolinium bromides (C12 derivative) | Broad Spectrum | Antimicrobial/Antibiofilm | - | researchgate.net |

The naphthalene scaffold is famously represented in the anti-inflammatory field by Naproxen (B1676952), a widely used nonsteroidal anti-inflammatory drug (NSAID). ekb.eg Many other naphthalene derivatives have been synthesized and evaluated for their anti-inflammatory and analgesic properties. nih.govrsc.org Some novel 6-methoxy naphthalene derivatives, designed as non-carboxylic analogues of aryl propionic acids, have shown superior anti-inflammatory activity compared to naproxen in animal models. ekb.eg Similarly, certain naphthalene-pyrimidine hybrids have demonstrated potent anti-inflammatory effects in vitro. ekb.eg

Arylpropionic acids as a class are the cornerstone of many NSAIDs. orientjchem.org Furthermore, other related structures, such as 3-[3-(phenyl)-1,2,4-oxadiazol-5-yl] propionic acid, have shown significant local analgesic and anti-inflammatory activity in preclinical studies. nih.gov Propionic acid itself has been shown to counteract inflammation in human adipose tissue by downregulating inflammatory markers like TNF-α. nih.gov The structural combination within 3-(1-Naphthyl)-2-propynoic acid therefore strongly suggests a high potential for anti-inflammatory and analgesic activity.

The versatility of the naphthalene scaffold extends to other therapeutic areas, including the treatment of neurodegenerative diseases. ekb.egijpsjournal.com Researchers have isolated naphthalene derivatives from natural sources that exhibit significant neuroprotective effects in vitro against cellular damage. nih.gov Additionally, newly synthesized naphthalene derivatives have been evaluated as potential agents for Alzheimer's disease by inhibiting the aggregation of β-amyloid peptides. nih.gov One lead compound from such a study not only showed high affinity for amyloid plaques but also improved cognitive function in a mouse model of the disease. nih.gov

On the other hand, propionic acid derivatives are being explored as inhibitors of the Keap1-Nrf2 protein-protein interaction, a strategy for developing treatments for conditions involving oxidative stress, such as acute kidney injury. nih.gov This wide range of activities highlights the broad therapeutic potential of naphthalene-based compounds. ekb.eg

Structure-Activity Relationship (SAR) Studies for this compound Derivatives

While specific SAR studies for this compound are not available, analysis of related structures provides valuable insights into how modifications could influence biological activity.

SAR studies on various classes of naphthalene derivatives have shown that the type and position of substituents on the naphthalene ring significantly impact their biological effects. nih.govnih.gov For anticancer naphthalene diimides, substitutions on the aromatic core and the nature of the side chains are critical for their ability to target G-quadruplex DNA structures and for their selectivity against cancer cells. acs.orgnih.gov In a series of naphthalene-chalcone derivatives, the presence of a 3-hydroxyl-4-methoxy phenyl moiety was found to be key for potent activity against breast cancer cells. nih.gov

Pharmacophore Identification and Lead Optimization

Pharmacophore identification is a critical step in drug discovery that involves defining the essential three-dimensional arrangement of functional groups in a molecule responsible for its biological activity. Once a "hit" compound is identified through screening, lead optimization is the iterative process of chemically modifying this compound to enhance its potency, selectivity, and pharmacokinetic properties, transforming it into a viable drug candidate. danaher.comwuxiapptec.com This process aims to improve drug-like characteristics such as solubility, metabolic stability, and permeability while minimizing off-target effects and toxicity. wuxiapptec.com3biotech.com

Computational tools are frequently employed in lead optimization. danaher.com Methods like three-dimensional quantitative structure-activity relationship (3D-QSAR) help in understanding the correlation between the molecular structure of a compound and its biological activity. danaher.com

A pertinent example of lead optimization can be seen in studies of derivatives of the closely related 2-amino-3-(naphth-2-yl)propanoic acid. Based on a previously identified antiplatelet agent, a series of novel derivatives were designed and synthesized. nih.gov The goal was to improve their efficacy as inhibitors of the GPIIb/IIIa receptor, which plays a key role in platelet aggregation. nih.gov Through systematic modifications of the naphthalene scaffold, researchers identified compounds with significantly enhanced antiplatelet and antithrombotic activity in both in vitro and in vivo models. nih.gov For instance, compound LX14 from this series demonstrated comparable potency to the known drug Tirofiban in blocking the GPIIb/IIIa receptor but with a reduced risk of bleeding. nih.gov This highlights how the naphthyl-propanoic acid scaffold can be effectively optimized to yield promising preclinical candidates.

Table 1: Lead Optimization of Naphthyl-Propanoic Acid Derivatives This table is illustrative of the lead optimization process described in the text.

| Compound | Modification from Lead | Biological Outcome |

|---|---|---|

| Lead Compound (LX2421) | N/A | Initial antiplatelet aggregation activity nih.gov |

| Optimized Compound (LX14) | Structural modifications to the lead | Comparable potency to Tirofiban, lower bleeding risk nih.gov |

| Optimized Compound (LX25) | Structural modifications to the lead | Identified as a promising antiplatelet agent nih.gov |

Target Identification and Mechanism of Action Studies

Identifying the specific biological target of a compound and elucidating its mechanism of action are fundamental to drug development. These studies clarify how a molecule exerts its therapeutic effects at a molecular level.

Enzyme Inhibition Assays

Enzyme inhibition assays are standard laboratory methods used to identify and characterize molecules that can inhibit the activity of specific enzymes. nih.govnih.gov These assays are crucial for discovering new drugs, as many diseases involve overactive enzymes. nih.gov In a typical assay, the enzyme's activity is measured in the presence of varying concentrations of the test compound to determine its inhibitory potency, often expressed as an IC50 value (the concentration required to inhibit 50% of the enzyme's activity). nih.gov

While specific enzyme inhibition data for this compound is not prominently available, related naphthalene propionic acid derivatives have been shown to be potent enzyme inhibitors. For example, certain analogs were designed as highly potent and selective inhibitors of CYP26, an enzyme responsible for the metabolism of retinoic acid. researchgate.net One such derivative demonstrated an IC50 value of 1.3 nM against CYP26A1, showcasing high selectivity and potency. researchgate.net This demonstrates the potential of the naphthalene-propionic acid scaffold to serve as a basis for developing powerful enzyme inhibitors.

Table 2: Enzyme Inhibition Data for a Naphthalene Propionic Acid Analog Data is for a derivative compound designed as a CYP26 inhibitor.

| Enzyme Target | Inhibitor Compound | Potency (IC50) | Selectivity |

|---|---|---|---|

| CYP26A1 | Ethyl derivative of lead compound | 1.3 nM researchgate.net | >1000-fold vs CYP3A4 researchgate.net |

Receptor Binding Studies

Receptor binding studies are used to measure the affinity of a ligand (a molecule that binds to a receptor) for its target receptor. These studies are essential for developing drugs that act by either activating (agonists) or blocking (antagonists) a receptor.

The 2-naphthoic acid template, a close structural relative of this compound, has been successfully used to design potent antagonists for the P2Y14 receptor, a G protein-coupled receptor (GPCR) implicated in inflammatory processes. nih.gov Starting with a known antagonist, PPTN, researchers developed new derivatives, including fluorescent probes, to study the receptor. nih.gov By performing whole-cell binding assays using flow cytometry, they could quantify the binding of these new compounds to the P2Y14 receptor. nih.gov One such derivative, a fluorescent conjugate named MRS4174, exhibited an exceptionally high affinity (Ki = 80 pM) for the receptor, demonstrating that the 2-naphthoic acid scaffold can be functionalized to create highly potent molecular probes without losing affinity. nih.gov

Table 3: Receptor Binding Affinity of 2-Naphthoic Acid Derivatives for P2Y14R

| Compound | Description | Binding Affinity (Ki) |

|---|---|---|

| PPTN (6) | Parent antagonist compound | 13 nM nih.gov |

| MRS4174 (30) | Fluorescent probe derivative | 80 pM nih.gov |

Cellular Pathway Modulation

Compounds can exert their effects by modulating entire cellular signaling pathways, which are complex networks of proteins that govern cellular processes like growth, proliferation, and apoptosis. nih.gov A single compound can influence multiple points within a pathway, leading to a cascade of downstream effects. nih.gov

Natural flavonoids, for example, have been shown to modulate critical oncogenic pathways like the PI3K/Akt/mTOR pathway, which is often dysregulated in cancer. nih.gov While specific pathway modulation studies for this compound are not widely reported, compounds with a similar core structure, such as the NSAID Naproxen ((S)-2-(6-methoxy-2-naphthyl)propionic acid), are well-known pathway modulators. Naproxen functions by inhibiting cyclooxygenase (COX) enzymes, thereby blocking the metabolic pathway that produces prostaglandins, which are key mediators of inflammation. This modulation of the COX pathway is the basis for its anti-inflammatory effects. This illustrates the potential for compounds containing the naphthyl-propionic acid core to modulate significant biological pathways.

Prodrug Design and Delivery Strategies

A prodrug is an inactive or less active molecule that is metabolically converted into the active parent drug within the body. orientjchem.org This approach is a key strategy used to overcome undesirable properties of a drug candidate, such as poor solubility, low bioavailability, or instability. orientjchem.orgnih.gov

The carboxylic acid group of this compound is an excellent functional handle for prodrug design. Several strategies can be employed:

Esterification: Converting the carboxylic acid to an ester can increase the molecule's lipophilicity, which may enhance its ability to cross cell membranes and improve oral absorption.